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Abstract

Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical, representing a new
chemical class with a uniqgue mode of action targeting fungal tubulin.[1][2] This technical guide
provides an in-depth overview of the discovery, development, mechanism of action, and
biological efficacy of Pyridachlometyl. Detailed experimental protocols for key bioassays are
presented, and quantitative data are summarized for comparative analysis. Furthermore,
signaling pathways and experimental workflows are visualized using diagrams to facilitate a
comprehensive understanding of this innovative fungicide.

Discovery and Development

The discovery of Pyridachlometyl stemmed from a lead optimization program focused on
identifying novel fungicides with new modes of action to combat the growing issue of fungicide
resistance.[1][3] The development process involved a strategic structural transformation from a
complex heterocyclic lead compound to a more synthetically accessible and cost-effective
pyridazine derivative.[1][4][5]

From Lead Compound to Pyridachlometyl

The initial lead compound possessed a[1][2][6]triazolo[1,5-a]pyrimidine core structure and
exhibited broad-spectrum antifungal activity.[1] Through structure-activity relationship (SAR)
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studies, researchers at Sumitomo Chemical identified that a key pharmacophore consisted of
two nitrogen atoms within the heterocyclic ring and two phenyl groups.[1] This understanding
led to the hypothesis that the complex fused-ring system was not essential for bioactivity.[1]
Subsequent research focused on simpler monocyclic heterocyclic systems, which ultimately led
to the identification of the pyridazine ring as a highly effective bioisostere.[4][5] Further
optimization of the substituents on the pyridazine ring resulted in the selection of
Pyridachlometyl as the development candidate, balancing high efficacy with a favorable
safety and manufacturing profile.[1][7]

Click to download full resolution via product page

Figure 1: Discovery pathway of Pyridachlometyl.

Synthesis

The synthesis of Pyridachlometyl can be achieved through two primary routes.[1] One
method involves the transformation of a precursor containing a 2,6-difluorophenyl group via a
pyridazinone intermediate.[1] An alternative, industrially efficient process utilizes a coupling
reaction with a Grignard reagent to directly introduce the 2,6-difluorophenyl group onto the
pyridazinone structure.[1]

A detailed synthetic scheme has been described starting from 2,6-difluorobenzaldehyde.[2]
This involves conversion to a cyanohydrin derivative, followed by hydrolysis to a difluorinated
mandelic acid, which is then converted to the corresponding phenyl glyoxylic acid.[2] This a-
ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone in the
presence of titanium tetrachloride to yield a y-hydroxybutenolide.[2] Ring enlargement of this
intermediate with hydrazine hydrate forms the pyridazinone, which is subsequently chlorinated
using phosphorus oxychloride to yield Pyridachlometyl.[2]

Mechanism of Action
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Pyridachlometyl exhibits a novel anti-tubulin mode of action, which distinguishes it from
existing fungicides.[3][6][8] It is classified by the Fungicide Resistance Action Committee
(FRAC) under group 53.[7][9]

Promotion of Tubulin Polymerization

Unlike benzimidazole fungicides (e.g., carbendazim), which inhibit the polymerization of tubulin
into microtubules, Pyridachlometyl promotes tubulin polymerization, leading to microtubule
stabilization.[2][3][9] This disruption of microtubule dynamics interferes with essential cellular
processes in fungi, such as mitosis and intracellular transport, ultimately leading to cell death.

Unique Binding Site

The binding site of Pyridachlometyl on the tubulin dimer is distinct from that of other tubulin-
targeting fungicides.[8][9] It is believed to bind at or near the vinblastine-binding site, whereas
benzimidazoles bind at the colchicine site.[8][10] This different binding site is the basis for the
lack of cross-resistance with existing major fungicide classes, including Demethylation
Inhibitors (DMIs), Quinone outside Inhibitors (Qols), Succinate Dehydrogenase Inhibitors
(SDHIs), and benzimidazoles.[1][3][6]

Benzimidazoles (FRAC 1)

' Benzimidazoles '

Inhibits Polymerization

Pyridachlometyl (FRAC 53) 4 Microtubule Dynamics )

Pyridachlometyl Tubulin Dimers

Promotes Polymerjzation

(Stabilization Polymerization /Depolymerization

Microtubule
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Figure 2: Mechanism of action of Pyridachlometyl compared to Benzimidazoles.

Biological Efficacy and Properties

Pyridachlometyl demonstrates broad-spectrum fungicidal activity against a wide range of
phytopathogens, primarily within the phyla Ascomycota and Basidiomycota.[1][2][3][11]

Antifungal Spectrum

In vitro and in vivo studies have confirmed the high efficacy of Pyridachlometyl against
economically important plant diseases. It has shown excellent control of Cercospora leaf spot
in sugar beet (Cercospora beticola), soybean purple stain (Cercospora kikuchii), and powdery

mildew on various vegetable crops.[1]

Quantitative Efficacy Data

The half-maximal effective concentration (EC50) values of Pyridachlometyl against a range of

fungal pathogens are presented in Table 1.
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Fungal Species

Common Name

EC50 (ppm)[1]

Fulvia fulva Tomato leaf mold 0.056
Cercospora kikuchii Soybean purple stain 0.034
Microdochium nivale Pink snow mold 0.17
Botrytis cinerea Gray mold 0.047
Sclerotinia sclerotiorum White mold 0.22
Alternaria alternata Alternaria leaf spot 0.21
Pyricularia oryzae Rice blast 0.040
Cochliobolus miyabeanus Brown spot of rice 0.055
Rhizoctonia solani Rhizoctonia root rot 0.023
Gibberella fujikuroi Bakanae disease 1.2
Fusarium oxysporum Fusarium wilt 0.075
Verticillium dahliae Verticillium wilt 14
Colletotrichum lagenarium Anthracnose 0.059
Glomerella cingulata Bitter rot 1.7
Aspergillus niger Black mold 0.038
Penicillium digitatum Green mold 1.4
Monilinia fructicola Brown rot 2.4
Venturia inaequalis Apple scab 0.66
Puccinia recondita Brown rust of wheat 0.40
Blumeria graminis Powdery mildew of wheat 0.12
Phytophthora infestans Late blight >10
Pythium ultimum Damping-off >10

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://www.sumitomo-chem.co.jp/english/rd/report/2023E_3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of Pyridachlometyl is
provided in Table 2.

Property Value Reference

Physicochemical Properties

Molecular Formula C17H11CIF2N:2 [3]
Molecular Weight 316.7 g/mol [3]
XLogP3 4.7 [3]

Toxicological Data

Rat Acute Oral LD50 > 2000 mg/kg [7]
Rat Acute Dermal LD50 > 2000 mg/kg [7]
Bobwhite Quail Acute Oral

> 2000 mg/kg [1]
LD50
Western Honeybee Acute Oral

> 23.8 1 g/bee [1]
LD50
Western Honeybee Acute

> 100 u g/bee [1]

Contact LD50

No-Observed-Adverse-Effect 8 mg/kg bw per day (rats, 2-

[8][11]
Level (NOAEL) year study)

Acceptable Daily Intake (ADI) 0.08 mg/kg bw per day [11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of
Pyridachlometyl.

Antifungal Susceptibility Testing (EC50 Determination)
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This protocol is based on standard microtiter plate assays for determining the concentration of
a fungicide that inhibits 50% of fungal growth.

(Culture on appropriate agar medium) (Dissolve Pyridachlometyl in DMSO)

: :

2. Spore Suspension Preparation 4. Serial Dilution in Microtiter Plate
(Harvest spores and adjust concentration) (Create a concentration gradient in liquid medium)

'

5. Inoculation
(Add spore suspension to each well)

:

6. Incubation
(Incubate plates at optimal temperature and duration)

:

7. Absorbance Reading
(Measure fungal growth using a plate reader)

:

8. Data Analysis
(Calculate EC50 values using probit analysis)

( 1. Fungal Isolate Preparation 3. Fungicide Stock Solution )

Click to download full resolution via product page

Figure 3: Workflow for EC50 determination.
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Protocol:

Fungal Isolate Preparation: Culture the fungal isolate on a suitable agar medium (e.g.,
Potato Dextrose Agar) until sufficient sporulation is observed.

Spore Suspension Preparation: Harvest spores from the agar plate using a sterile solution
(e.g., sterile water with 0.05% Tween 20). Adjust the spore concentration to a final density of
1 x 10% spores/mL using a hemocytometer.

Fungicide Stock Solution: Prepare a stock solution of Pyridachlometyl in dimethyl sulfoxide
(DMSO).

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the Pyridachlometyl
stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) to create a range of
concentrations. Ensure the final DMSO concentration does not inhibit fungal growth. Include
a fungicide-free control (positive control) and a medium-only control (negative control).

Inoculation: Inoculate each well (except the negative control) with the prepared spore
suspension.

Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus
for a defined period (e.g., 2-7 days), until sufficient growth is observed in the positive control
wells.

Absorbance Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 600
nm) using a microplate reader to quantify fungal growth.

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative
to the positive control. Determine the EC50 value by plotting the percentage of inhibition
against the log of the fungicide concentration and performing a probit or logistic regression
analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into
microtubules, typically by monitoring the increase in turbidity.
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Protocol:

Reagent Preparation: Thaw purified tubulin (e.g., porcine brain tubulin), GTP stock solution,
and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgClz, 0.5 mM EGTA) on ice.
Prepare a 10x stock of Pyridachlometyl and control compounds (e.g., paclitaxel as a
polymerization promoter, nocodazole as an inhibitor) in the polymerization buffer.

Reaction Mixture: On ice, prepare a tubulin reaction mix to a final concentration of
approximately 3 mg/mL in polymerization buffer supplemented with 1 mM GTP and 10%
glycerol.

Assay Plate Preparation: Add the 10x test compounds to a 96-well, half-area, clear-bottom
plate. Include wells for positive and negative controls. Pre-warm the plate to 37°C.

Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the
wells containing the test compounds.

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to
37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90
minutes.

Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be
determined from the slope of the linear portion of the curve. Compare the polymerization
curves of Pyridachlometyl-treated samples to the controls to determine its effect on tubulin
polymerization. An increase in the rate and extent of polymerization compared to the DMSO
control indicates promotion of polymerization.

Greenhouse Pot Test for Protective Efficacy

This protocol assesses the ability of a fungicide to prevent disease establishment when applied
before pathogen inoculation.

Protocol:

o Plant Propagation: Grow susceptible host plants (e.g., sugar beet for Cercospora beticola) in
pots under greenhouse conditions until they reach a suitable growth stage (e.qg., 4-6 true
leaves).
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o Fungicide Application: Prepare spray solutions of Pyridachlometyl at various
concentrations. Spray the plants to the point of runoff, ensuring thorough coverage. Include
an untreated control and a standard fungicide control (e.g., mancozeb).

e Drying and Incubation: Allow the fungicide application to dry on the plant foliage for a
specified period (e.g., 3 days) under greenhouse conditions.

o Pathogen Inoculation: Prepare a conidial suspension of the target pathogen (e.g., C. beticola
at 1 x 104 spores/mL). Inoculate the treated plants by spraying the spore suspension evenly
over the foliage.[1]

 Incubation in High Humidity: Place the inoculated plants in a high-humidity environment
(e.g., a mist chamber) for 24-48 hours to facilitate infection.

o Disease Development: Return the plants to standard greenhouse conditions for a period
sufficient for disease symptoms to develop in the untreated control plants (e.g., 10-14 days).

o Disease Assessment: Evaluate disease severity on the leaves of each plant. This can be
done by visually estimating the percentage of leaf area affected by the disease or by using a
disease rating scale.

o Data Analysis: Calculate the percent disease control for each treatment relative to the
untreated control.

Conclusion

Pyridachlometyl is a significant advancement in fungicide development, offering a novel mode
of action that is crucial for managing fungicide resistance.[3][6][12] Its unique mechanism of
promoting tubulin polymerization, coupled with its broad-spectrum efficacy and lack of cross-
resistance with existing fungicides, makes it a valuable tool for integrated disease management
programs.[1][2] The data and protocols presented in this technical guide provide a
comprehensive resource for researchers and professionals in the field of crop protection and
drug development. Further research into the full potential and application of Pyridachlometyl
and other tubulin dynamics modulators is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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